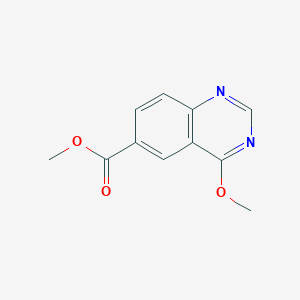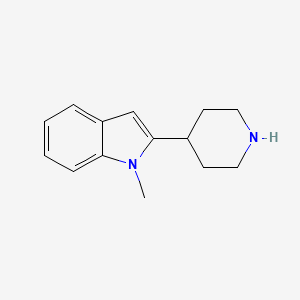![molecular formula C11H17NO3 B15068544 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dimethylaminomethylene group attached to a 1,4-dioxaspiro[4.5]decan-8-one core. The spirocyclic structure imparts significant stability and unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylaminomethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The dimethylaminomethylene group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic core but lacking the dimethylaminomethylene group.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Another similar compound with a dimethyl group instead of the dimethylaminomethylene group.
Uniqueness
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the dimethylaminomethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific interactions and stability are required .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(7Z)-7-(dimethylaminomethylidene)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H17NO3/c1-12(2)8-9-7-11(4-3-10(9)13)14-5-6-15-11/h8H,3-7H2,1-2H3/b9-8- |
InChI Key |
USQWGPXPMUGWHI-HJWRWDBZSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CC2(CCC1=O)OCCO2 |
Canonical SMILES |
CN(C)C=C1CC2(CCC1=O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)






